molecular formula C16H22N4O4S2 B2992026 1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903475-41-1

1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2992026
CAS No.: 1903475-41-1
M. Wt: 398.5
InChI Key: IKWNSMDSFSDUMH-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a 1,4-diazepane core symmetrically functionalized with two distinct sulfonamide groups: a benzylsulfonyl moiety and a 1-methyl-1H-imidazol-4-ylsulfonyl moiety. The 1,4-diazepane scaffold is a privileged structure in pharmacology, known for its versatility and presence in compounds with a wide range of biological activities . Compounds containing the diazepine moiety have demonstrated significant research value, showing potential in areas such as antitumor and antifungal activities . Furthermore, the sulfonamide functional group is a common pharmacophore in many established therapeutic agents, including V600EBRAF inhibitors used in cancer research . The presence of the imidazole ring, a heterocycle found in many bioactive molecules, further enhances the compound's potential for interaction with various enzymatic targets . This combination of structural features makes this compound a valuable scaffold for researchers exploring new chemical entities in various screening libraries. It is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and investigations into novel mechanisms of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by technically qualified individuals.

Properties

IUPAC Name

1-benzylsulfonyl-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S2/c1-18-12-16(17-14-18)26(23,24)20-9-5-8-19(10-11-20)25(21,22)13-15-6-3-2-4-7-15/h2-4,6-7,12,14H,5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWNSMDSFSDUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₄S₂
  • Molecular Weight : 411.5 g/mol
  • CAS Number : 2034227-58-0

The compound features a diazepane ring substituted with benzylsulfonyl and imidazolyl groups, which are known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cellular signaling.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes, potentially affecting pathways like aldosterone synthesis (CYP11B2) which plays a role in cardiovascular diseases .
  • Modulation of Receptor Activity : The imidazole ring is known to interact with various receptors, influencing their activity and downstream signaling pathways.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit certain enzymatic activities. For instance, studies on related imidazole derivatives have shown promising results in inhibiting aldosterone synthase with IC50 values in the nanomolar range .

In Vivo Studies

Preclinical studies involving animal models have indicated that compounds similar to this compound exhibit significant biological effects. For example:

  • Cardiovascular Effects : Inhibition of aldosterone synthesis can lead to reduced blood pressure and improved heart function .
  • Toxicological Profiles : Some studies noted adverse effects like cataract formation in related compounds, emphasizing the need for careful evaluation of side effects .

Case Studies

Several research articles highlight the biological activity of imidazole derivatives:

  • Study on Aldosterone Synthase Inhibitors :
    • Researchers synthesized various 1-benzyl-1H-imidazoles and evaluated their potency against CYP11B2.
    • A lead compound exhibited an IC50 of 1.7 nM, indicating strong inhibitory potential .
  • Structure-Activity Relationship (SAR) Analysis :
    • Modifications to the imidazole structure improved metabolic stability and reduced side effects, suggesting that similar modifications could enhance the therapeutic profile of this compound .

Data Table: Biological Activity Overview

Study ReferenceBiological ActivityIC50 (nM)Notes
Aldosterone Synthase Inhibition1.7Strong selectivity against CYP11B2
Toxicity in RatsN/ACataract formation observed
Enzymatic InhibitionN/ARelated compounds showed significant activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,4-diazepane derivatives with dual sulfonyl groups. Below is a systematic comparison with structurally related analogs:

Structural Variations and Substituent Effects

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features References
1-(Benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane R₁ = Benzyl; R₂ = 1-Methylimidazole C₁₇H₂₂N₄O₄S₂ 410.5 Aromatic bulk (benzyl) + heterocyclic (imidazole) N/A
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane R₁ = 4-Fluoro-2-methylphenyl; R₂ = 1-Methylimidazole C₁₇H₂₁FN₄O₄S₂ 428.5 Electron-withdrawing fluorine enhances polarity; potential metabolic stability
1-((1H-Imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane R₁ = 4-Trifluoromethylphenyl; R₂ = Imidazole C₁₅H₁₇F₃N₄O₄S₂ 438.4 Strong electron-withdrawing CF₃ group may improve binding affinity
2-(2-Chlorophenyl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone R₁ = 2-Chlorophenylacetyl; R₂ = 1-Methylimidazole C₁₇H₂₁ClN₄O₃S 396.9 Chlorophenyl group introduces hydrophobicity; ketone functionality enables covalent interactions
1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane R₁ = 1-Methylpyrazole; R₂ = Pyrrolidine C₁₃H₂₃N₅O₄S₂ 377.5 Pyrrolidine sulfonyl group may enhance solubility

Key Trends and Implications

Aromatic substituents (benzyl, naphthyl in ) enhance hydrophobic interactions, which could favor binding to lipophilic targets.

Heterocyclic Diversity: Imidazole-containing analogs (e.g., ) may participate in hydrogen bonding or metal coordination, relevant to enzyme inhibition (e.g., kinases or cytochrome P450).

Molecular Weight and Drug-Likeness :

  • Most analogs fall within 370–440 g/mol, aligning with Lipinski’s rule of five for oral bioavailability.
  • Higher molecular weights (e.g., 438.4 g/mol in ) may reduce blood-brain barrier penetration.

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